molecular formula C19H24N2O2 B12468997 4-Piperidin-1-yl-3-pyrrolidin-1-ylmethyl-chromen-2-one

4-Piperidin-1-yl-3-pyrrolidin-1-ylmethyl-chromen-2-one

Cat. No.: B12468997
M. Wt: 312.4 g/mol
InChI Key: PPBJWIWNHCYDBJ-UHFFFAOYSA-N
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Description

4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperidine ring and a pyrrolidine ring attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and an appropriate leaving group on the chromen-2-one core.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through reductive amination reactions involving pyrrolidine and a suitable aldehyde or ketone derivative of the chromen-2-one core.

Industrial Production Methods

Industrial production methods for 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the chromen-2-one core or the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(PIPERIDIN-1-YL)-3-(MORPHOLIN-1-YLMETHYL)CHROMEN-2-ONE: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    4-(PIPERIDIN-1-YL)-3-(AZEPAN-1-YLMETHYL)CHROMEN-2-ONE: Similar structure but with an azepane ring instead of a pyrrolidine ring.

Uniqueness

4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE is unique due to the specific combination of the piperidine and pyrrolidine rings attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-piperidin-1-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C19H24N2O2/c22-19-16(14-20-10-6-7-11-20)18(21-12-4-1-5-13-21)15-8-2-3-9-17(15)23-19/h2-3,8-9H,1,4-7,10-14H2

InChI Key

PPBJWIWNHCYDBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)CN4CCCC4

Origin of Product

United States

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